2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-methyl-5,11-diphenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O/c1-15-20(16-8-4-2-5-9-16)21-23-14-18-19(26(21)24-15)12-13-25(22(18)27)17-10-6-3-7-11-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSJMQCPVAMLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with an appropriate diketone to form the pyridopyrimidine core. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazolo ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings and the pyrazolo ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. It acts by binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects, such as the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Core Structure Modifications
- Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (General Class) :
The core structure is shared among derivatives, but substituent variations significantly alter properties. For example:- 2-Ethyl-3-(4-fluorophenyl)-7-(3,4,5-trimethoxyphenyl) Derivative (C₂₆H₂₃FN₄O₄, MW 474.5): Incorporates ethyl, fluorophenyl, and trimethoxyphenyl groups, enhancing steric bulk and lipophilicity compared to the target compound’s methyl and diphenyl groups .
- 3,5-Diphenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-one (C₁₉H₁₂F₃N₃O): Retains diphenyl groups but replaces the pyrido ring with a trifluoromethyl-substituted pyrimidine, altering electronic properties .
Triazolo-Fused Derivatives
Physicochemical Properties
*LogP estimated using fragment-based methods.
Market and Research Status
- Discontinued Analogues: Derivatives like 7-(2-aminoethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one were discontinued due to unspecified challenges (e.g., synthesis scalability or toxicity) .
- Emerging Candidates : Compounds with triazolo or trifluoromethyl motifs (e.g., ) are in early-stage research, highlighting the need for structural optimization .
Biological Activity
2-Methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by its fused ring system. The structural formula can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor activity. For instance, studies have shown that 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one demonstrates antiproliferative effects against various cancer cell lines. The mechanism involves the inhibition of Aurora-A kinase, a critical regulator of cell division.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential therapeutic role in inflammatory diseases.
The biological activity of 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is primarily attributed to its interaction with specific cellular targets:
- Aurora Kinase Inhibition : The compound acts as an inhibitor of Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Modulation : It modulates the expression of inflammatory cytokines by inhibiting NF-kB signaling pathways.
Case Study 1: Antitumor Efficacy
A study conducted on xenograft models demonstrated that treatment with 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one resulted in a significant reduction in tumor volume compared to control groups. The study highlighted its potential as an effective antitumor agent.
Case Study 2: Anti-inflammatory Effects
In a clinical setting involving patients with rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers and improved patient-reported outcomes regarding pain and mobility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-methyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and what key reaction conditions are required?
- Methodology : Multi-step synthetic pathways are typically employed, starting with cyclocondensation of β-ketoesters with aminopyrazoles to form the pyrazolo-pyrimidine core. Subsequent functionalization involves:
-
Step 1 : Condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde) with triazole derivatives under acidic conditions to initiate cyclization .
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Step 2 : Introduction of methyl and phenyl groups via alkylation or aryl coupling reactions, often using catalysts like potassium carbonate in polar aprotic solvents (e.g., DMF) .
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Key Conditions : Controlled temperatures (70–120°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, H₂SO₄, 80°C | 65–70 | ≥95% |
| 2 | Phenylboronic acid, Pd(PPh₃)₄, DMF | 50–55 | ≥90% |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns. For example, aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₁₈N₄O, [M+H]+ calc. 367.1455) .
- X-ray Crystallography : Resolves 3D conformation, particularly planarity of the fused pyrazolo-pyrido-pyrimidine system .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound's biological activity?
- Case Study :
- Position 3 (Methyl Group) : Replacement with bulkier substituents (e.g., ethyl) reduces solubility but enhances lipophilicity, improving membrane permeability .
- Position 7 (Phenyl Group) : Substituting with electron-withdrawing groups (e.g., 4-fluorophenyl) increases binding affinity to kinase targets (e.g., ERK1/2) by 2.3-fold compared to unsubstituted analogs .
- Methodology : Use parallel synthesis to generate analogs, followed by enzymatic assays (IC₅₀ determination) and molecular docking to correlate structure-activity relationships (SAR) .
Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., CB2 receptors) over 100 ns trajectories to assess stability of π-π stacking between the pyrido-pyrimidine core and receptor residues .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and regioselectivity in electrophilic substitution reactions .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar analogs?
- Example Conflict : A 2024 study reported antiproliferative IC₅₀ = 1.2 µM against MCF-7 cells , while a 2025 study found IC₅₀ = 5.8 µM .
- Resolution Strategies :
Experimental Variability : Compare assay conditions (e.g., cell passage number, serum concentration).
Purity Analysis : Verify compound purity via HPLC; impurities ≥5% can skew activity .
Conformational Analysis : Use NOESY NMR to confirm if structural isomers (e.g., 5-methyl vs. 2-methyl derivatives) were unintentionally synthesized .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
